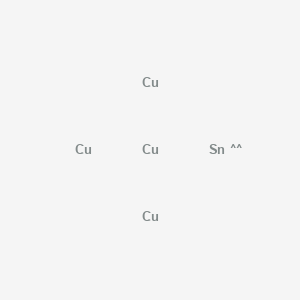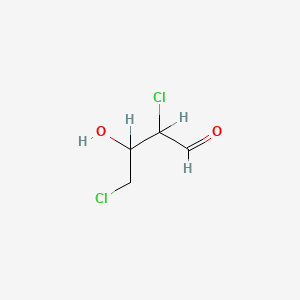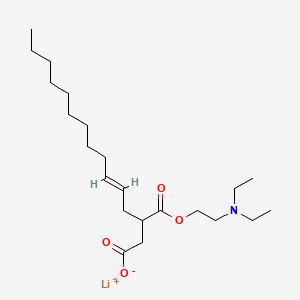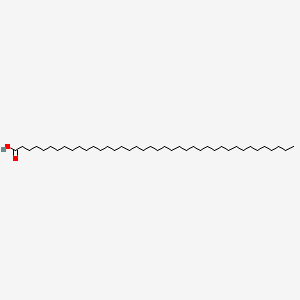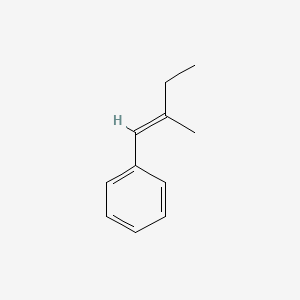
Sodium benzylnaphthalene-1-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium benzylnaphthalene-1-sulphonate is an organic compound with the molecular formula C17H13NaO3S. It is a sodium salt of benzylnaphthalene-1-sulphonic acid and is commonly used in various industrial and research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium benzylnaphthalene-1-sulphonate typically involves the sulfonation of benzylnaphthalene. This process can be carried out using concentrated sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions usually require controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale sulfonation reactors where benzylnaphthalene is treated with sulfuric acid or chlorosulfonic acid. The resulting sulfonic acid is then neutralized with sodium hydroxide. The product is purified through crystallization or other separation techniques to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium benzylnaphthalene-1-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzylnaphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium benzylnaphthalene-1-sulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions.
Biology: It serves as a reagent in biochemical assays and studies involving protein interactions.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizing agent for pharmaceutical formulations.
Industry: It is utilized in the production of detergents, dyes, and other industrial chemicals due to its surfactant properties.
Wirkmechanismus
The mechanism of action of sodium benzylnaphthalene-1-sulphonate involves its ability to interact with various molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins and other biomolecules, affecting their structure and function. This interaction can influence biochemical pathways and cellular processes, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
- Sodium dodecylbenzenesulfonate
- Sodium toluenesulfonate
- Sodium xylenesulfonate
Comparison: Sodium benzylnaphthalene-1-sulphonate is unique due to its naphthalene backbone, which provides distinct chemical properties compared to other sulfonates. Its larger aromatic system can enhance its interaction with hydrophobic surfaces, making it more effective in certain applications. Additionally, its specific molecular structure allows for unique reactivity patterns in chemical reactions.
Eigenschaften
CAS-Nummer |
25358-54-7 |
|---|---|
Molekularformel |
C17H13NaO3S |
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
sodium;2-benzylnaphthalene-1-sulfonate |
InChI |
InChI=1S/C17H14O3S.Na/c18-21(19,20)17-15(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-16(14)17;/h1-11H,12H2,(H,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
CMEJNMBQFJCFIM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3C=C2)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


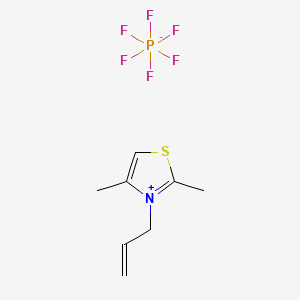


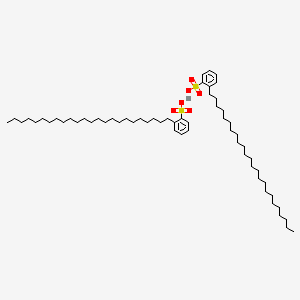
![2,2'-Methylenebis[6-(1-phenylethyl)-P-cresol]](/img/structure/B12662520.png)

